ethyl N-[(2-chlorophenyl)carbonyl]-3,3,3-trifluoro-2-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]amino}alaninate
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Overview
Description
Ethyl N-[(2-chlorophenyl)carbonyl]-3,3,3-trifluoro-2-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]amino}alaninate is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a trifluoromethyl group, and a sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[(2-chlorophenyl)carbonyl]-3,3,3-trifluoro-2-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]amino}alaninate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base.
Coupling Reactions: The coupling of the thiazole derivative with the sulfonamide and the chlorophenyl carbonyl group can be achieved using Suzuki-Miyaura cross-coupling reactions.
Esterification: The final step involves the esterification of the alaninate moiety with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[(2-chlorophenyl)carbonyl]-3,3,3-trifluoro-2-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]amino}alaninate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, sodium hydride (NaH)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl N-[(2-chlorophenyl)carbonyl]-3,3,3-trifluoro-2-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]amino}alaninate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Pharmaceuticals: It is explored for its role in drug development, particularly in targeting specific enzymes and receptors.
Materials Science: The compound’s unique structural features make it a candidate for developing new materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of ethyl N-[(2-chlorophenyl)carbonyl]-3,3,3-trifluoro-2-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]amino}alaninate involves its interaction with molecular targets such as enzymes and receptors. The compound’s thiazole ring and sulfonamide moiety are crucial for binding to active sites, inhibiting enzyme activity, and disrupting cellular processes. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Similar in structure but with different substituents, leading to variations in biological activity.
2,4-Disubstituted thiazoles: These compounds share the thiazole ring but differ in their substituents, affecting their pharmacological properties.
Uniqueness
Ethyl N-[(2-chlorophenyl)carbonyl]-3,3,3-trifluoro-2-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]amino}alaninate is unique due to its combination of a trifluoromethyl group, a sulfonamide moiety, and a thiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C21H18ClF3N4O5S2 |
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Molecular Weight |
563.0 g/mol |
IUPAC Name |
ethyl 2-[(2-chlorobenzoyl)amino]-3,3,3-trifluoro-2-[4-(1,3-thiazol-2-ylsulfamoyl)anilino]propanoate |
InChI |
InChI=1S/C21H18ClF3N4O5S2/c1-2-34-18(31)20(21(23,24)25,28-17(30)15-5-3-4-6-16(15)22)27-13-7-9-14(10-8-13)36(32,33)29-19-26-11-12-35-19/h3-12,27H,2H2,1H3,(H,26,29)(H,28,30) |
InChI Key |
VPHNEIXQXJWWSF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2)NC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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